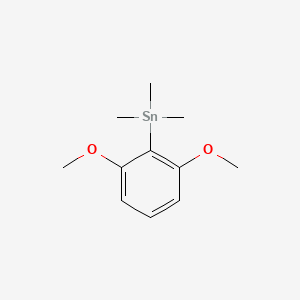

(2,6-Dimethoxyphenyl)(trimethyl)stannane

Description

(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound featuring a trimethyltin group bonded to a 2,6-dimethoxyphenyl aromatic ring. Organotin compounds are widely studied for their applications in catalysis, materials science, and medicinal chemistry due to their tunable electronic and steric properties . The 2,6-dimethoxy substituents on the phenyl ring confer significant steric bulk and electron-donating effects, which may enhance stability and influence reactivity in cross-coupling reactions or ligand-assisted catalysis.

Properties

CAS No. |

55204-81-4 |

|---|---|

Molecular Formula |

C11H18O2Sn |

Molecular Weight |

300.97 g/mol |

IUPAC Name |

(2,6-dimethoxyphenyl)-trimethylstannane |

InChI |

InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3; |

InChI Key |

GWCVEBPZRXQRNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .

Industrial Production Methods

Industrial production of (2,6-Dimethoxyphenyl)(trimethyl)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: Reduction reactions can convert the compound into different organotin hydrides.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

(2,6-Dimethoxyphenyl)(trimethyl)stannane has several applications in scientific research:

Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of organic groups between molecules. In Stille coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of aryl halides and the transmetalation process with organotin reagents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2,6-Dimethoxyphenyl)(trimethyl)stannane and related compounds:

Key Findings:

Metal Center Influence :

- Tin-based compounds (e.g., stannanes) are less toxic than lead analogs (e.g., plumbanes) but more reactive than purely organic derivatives like lidocaine .

- Vanadium complexes with 2,6-dimethoxyphenyl ligands exhibit unique metal-metal bonding, unlike tin compounds .

Substituent Effects: Methoxy vs. Aryl vs. Alkyl Groups: Triphenyltin derivatives are more lipophilic and environmentally persistent than trimethyltin analogs, affecting their biocidal applications .

Toxicity and Stability: Trimethyltin compounds are generally more volatile and neurotoxic than triorganotin derivatives with bulkier substituents (e.g., tributyltin) . The 2,6-dimethoxy substitution may reduce volatility compared to alkyltin compounds, improving handling safety.

Synthetic Relevance :

- The stannane’s methoxy groups could act as directing groups in cross-coupling reactions, similar to how 2,6-dimethylphenyl groups stabilize intermediates in lidocaine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.